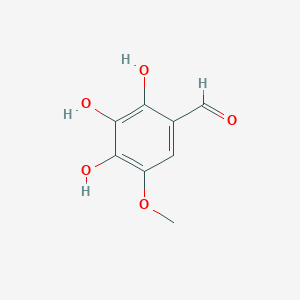
2,3,4-Trihydroxy-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trihydroxy-5-methoxybenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of three hydroxyl groups and one methoxy group attached to a benzene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trihydroxy-5-methoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 5-iodovanillin with sodium hydroxide and copper sulfate solution . This reaction yields 3,4-Dihydroxy-5-methoxybenzaldehyde, which can be further hydroxylated to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as nucleophilic substitution and oxidation reactions.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trihydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: 2,3,4-Trihydroxy-5-methoxybenzoic acid.
Reduction: 2,3,4-Trihydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 2,3,4-Trihydroxy-5-methoxybenzaldehyde is used as a building block in organic synthesis. It can form Schiff bases via condensation reactions with amines .
Biology: The compound has been investigated for its antimicrobial activity. Carbohydrazone derivatives of this compound have shown activity against bacteria and fungi .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It may have potential as an antimicrobial agent.
Industry: In the industrial sector, this compound can be used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,4-Trihydroxy-5-methoxybenzaldehyde is not fully understood. it is believed that the compound exerts its effects through interactions with cellular components, potentially disrupting microbial cell walls or interfering with metabolic pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
3,4,5-Trimethoxybenzaldehyde: This compound has three methoxy groups attached to the benzene ring and is used as an intermediate in the synthesis of various pharmaceuticals.
2-Hydroxy-5-methoxybenzaldehyde: This compound has one hydroxyl and one methoxy group and is used in the synthesis of other organic compounds.
Uniqueness: 2,3,4-Trihydroxy-5-methoxybenzaldehyde is unique due to the presence of three hydroxyl groups and one methoxy group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
87997-31-7 |
|---|---|
Molecular Formula |
C8H8O5 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2,3,4-trihydroxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H8O5/c1-13-5-2-4(3-9)6(10)8(12)7(5)11/h2-3,10-12H,1H3 |
InChI Key |
WCRYCBZSEIKUOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















